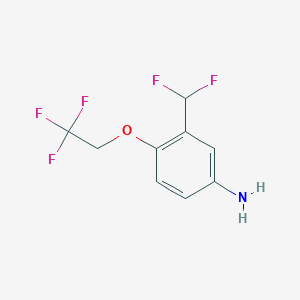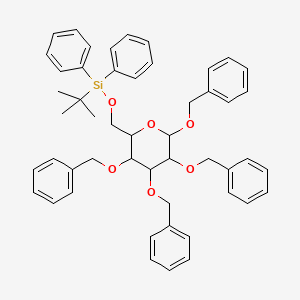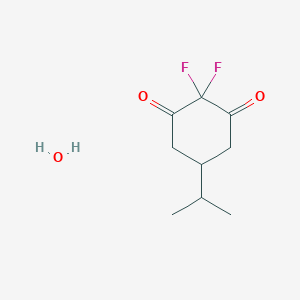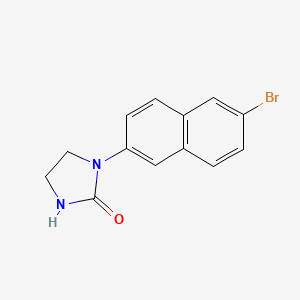
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound known for its unique structure and properties. It contains both difluoromethyl and trifluoroethoxy groups attached to an aniline core, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline typically involves the introduction of difluoromethyl and trifluoroethoxy groups to an aniline derivative. One common method includes the reaction of aniline with difluoromethylating agents and trifluoroethoxy reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact pathways and targets may vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)aniline: Shares the trifluoroethoxy group but lacks the difluoromethyl group.
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but with different substitution patterns.
Difluoromethylaniline: Contains the difluoromethyl group but lacks the trifluoroethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both difluoromethyl and trifluoroethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)6-3-5(15)1-2-7(6)16-4-9(12,13)14/h1-3,8H,4,15H2 |
InChI Key |
ADHMJDQPOGJVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)



![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)


